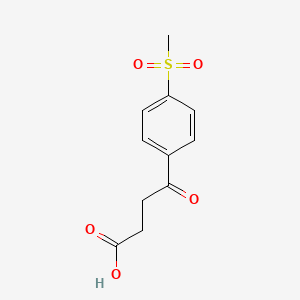

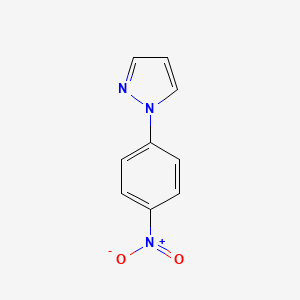

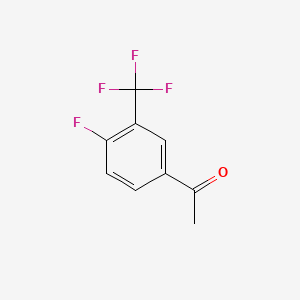

![molecular formula C8H17NO3 B1297784 4-[2-(2-Hydroxyethoxy)ethyl]morpholine CAS No. 3603-45-0](/img/structure/B1297784.png)

4-[2-(2-Hydroxyethoxy)ethyl]morpholine

Descripción general

Descripción

“4-[2-(2-Hydroxyethoxy)ethyl]morpholine” is used as an organic chemical synthesis intermediate . It is a compound that plays a crucial role in the synthesis of various organic compounds.

Molecular Structure Analysis

The molecular structure of “4-[2-(2-Hydroxyethoxy)ethyl]morpholine” consists of a morpholine ring with a 2-hydroxyethoxyethyl group attached to it . The molecule contains a total of 29 bonds, including 12 non-H bonds, 5 rotatable bonds, 1 six-membered ring, 1 tertiary amine (aliphatic), 1 hydroxyl group, 1 primary alcohol, and 2 ethers (aliphatic) .

Physical And Chemical Properties Analysis

The molecular weight of “4-[2-(2-Hydroxyethoxy)ethyl]morpholine” is 175.23 g/mol . It has a topological polar surface area of 41.9 Ų . The compound has 5 rotatable bonds . It is fully miscible in water . The physical form of the compound is a liquid .

Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

“4-[2-(2-Hydroxyethoxy)ethyl]morpholine” is a versatile intermediate with a variety of applications . Its main application is in the synthesis of pharmaceutical products . This compound serves as a building block for creating complex molecules used in drug development .

Aminoalcohol Class

This compound belongs to the class of aminoalcohols . Aminoalcohols are organic compounds that contain both an amine and an alcohol functional groups. They are used in a wide range of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, surfactants, and polymers .

Triazolotriazine Derivatives

“4-[2-(2-Hydroxyethoxy)ethyl]morpholine” is used in the preparation of Triazolotriazine derivatives . These derivatives are known to act as A2A receptor antagonists . A2A receptor antagonists have potential therapeutic applications in various neurological disorders, including Parkinson’s disease .

Chemical Synthesis Intermediates

This compound is used for scientific research and as a chemical synthesis intermediate . As an intermediate, it can be used in the production of a wide range of chemicals in various industries .

Safety And Hazards

“4-[2-(2-Hydroxyethoxy)ethyl]morpholine” is classified under the GHS07 hazard class . It may cause skin irritation, serious eye damage, and respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, ensuring adequate ventilation, and obtaining special instructions before use .

Propiedades

IUPAC Name |

2-(2-morpholin-4-ylethoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c10-4-8-12-7-3-9-1-5-11-6-2-9/h10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLIMWOGCOCPQEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332519 | |

| Record name | 2-(2-morpholinoethoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(2-Hydroxyethoxy)ethyl]morpholine | |

CAS RN |

3603-45-0 | |

| Record name | 2-(2-morpholinoethoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.